molecular formula C16H24N2O3 B2554856 1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol CAS No. 338392-19-1

1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol

Cat. No. B2554856
CAS RN: 338392-19-1
M. Wt: 292.379
InChI Key: NALDNEWIXOEXNR-UHFFFAOYSA-N
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Description

The compound “1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol” is a unique chemical with the empirical formula C16H24N2O3 . It has a molecular weight of 292.37 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has a complex structure that includes a methoxypropylamino group, a methyl-indol group, and a propanol group . The SMILES string for this compound is COCCCNCC(O)COc1cccc2[nH]c©cc12 .


Physical And Chemical Properties Analysis

The compound is predicted to have a boiling point of 497.3±45.0 °C and a density of 1.149±0.06 g/cm3 . The predicted pKa value is 13.94±0.20 .

Scientific Research Applications

Antimicrobial Potential

Indole derivatives often exhibit antimicrobial activity. Our compound may interfere with bacterial cell membranes, inhibit enzymes, or disrupt microbial biofilms. Researchers have investigated its effects against both Gram-positive and Gram-negative bacteria. Its antimicrobial properties could find applications in drug development and infection control.

References:

properties

IUPAC Name

1-(3-methoxypropylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12-9-14-15(18-12)5-3-6-16(14)21-11-13(19)10-17-7-4-8-20-2/h3,5-6,9,13,17-19H,4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALDNEWIXOEXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNCCCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol

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